An In-Depth Technical Guide to 5-Methylfuran-2-amine: Structure, Properties, and Synthetic Protocols
An In-Depth Technical Guide to 5-Methylfuran-2-amine: Structure, Properties, and Synthetic Protocols
Introduction
The furan ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for phenyl and other aromatic rings make it a highly sought-after moiety in drug design. When combined with a primary amine, another critical pharmacophore, the resulting furan-based amine structures offer a rich platform for developing novel therapeutic agents and functional materials.[1] This guide provides a comprehensive technical overview of 5-methylfuran-2-amine, a key building block in this chemical class, focusing on its structure, properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
The nomenclature "5-methylfuran-2-amine" can be ambiguous. It is critical to distinguish between two possible isomers:
-
5-Methyl-2-furanamine: Where the amine group is directly substituted onto the furan ring at the C2 position.
-
5-Methyl-2-furfurylamine ((5-methylfuran-2-yl)methanamine): Where the amine group is attached to a methylene (-CH2-) bridge at the C2 position.
This guide focuses on the latter, 5-Methyl-2-furfurylamine (CAS No: 14003-16-8) , which is the more common and synthetically accessible of the two.[3] This compound features a primary amine that retains flexibility and nucleophilicity, making it a versatile intermediate.
Caption: 2D Chemical Structure of 5-Methyl-2-furfurylamine.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development.
Physical Properties
The key physicochemical properties of 5-methyl-2-furfurylamine are summarized below. These values are critical for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 14003-16-8 | [3] |
| Molecular Formula | C₆H₉NO | [3][4] |
| Molecular Weight | 111.14 g/mol | [3] |
| Appearance | Colorless oily liquid | [5] |
| Boiling Point | 71-73 °C at 10 mmHg | [3] |
| Density | 0.997 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.488 | [3] |
Spectroscopic Characterization
While a dedicated high-resolution spectrum for this specific molecule is not publicly available, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles.[6][7]
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected shifts (in CDCl₃) would include: a singlet for the methyl protons (~2.3 ppm), a singlet for the methylene protons adjacent to the amine (~3.8 ppm), two doublets for the furan ring protons (~6.0-6.2 ppm), and a broad singlet for the amine protons (variable, ~1.5-2.5 ppm).
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum would corroborate the structure with signals for the methyl carbon (~14 ppm), the methylene carbon (~40-45 ppm), and four distinct signals for the furan ring carbons, two of which would be quaternary (~105-155 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[8]
-
N-H Stretch: As a primary amine, two characteristic medium-intensity bands are expected in the 3300-3400 cm⁻¹ region.[8]
-
N-H Bend: A bending vibration (scissoring) for the primary amine should appear in the 1580-1650 cm⁻¹ range.[8]
-
C-N Stretch: The aliphatic C-N stretching vibration is anticipated between 1020-1250 cm⁻¹.[8]
-
Furan Ring: Characteristic C=C and C-O-C stretching vibrations of the furan ring will also be present.
-
-
MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 111.14. A prominent fragment would be the loss of the amino group, leading to the stable furfuryl cation at m/z = 95.
Synthesis and Experimental Protocols
The most direct and efficient method for preparing 5-methyl-2-furfurylamine is through the reductive amination of 5-methylfurfural. This well-established transformation can be achieved using various catalytic systems, including both heterogeneous and homogeneous catalysts.[9][10]
Caption: General workflow for the synthesis of 5-methyl-2-furfurylamine.
General Experimental Protocol: Reductive Amination
Causality: This protocol is designed for high efficiency and selectivity. The use of a heterogeneous catalyst like Raney Nickel or Palladium on carbon (Pd/C) allows for easy removal by filtration. Ethanol is a common solvent due to its ability to dissolve both the starting material and ammonia. The reaction is performed under pressure to ensure sufficient hydrogen concentration for the reduction step.
-
Reaction Setup: To a high-pressure autoclave reactor, add 5-methylfurfural (1.0 eq), a suitable solvent such as ethanol, and the hydrogenation catalyst (e.g., 5 mol% Pd/C or Raney Nickel).
-
Amination: Cool the sealed reactor in an ice bath and carefully introduce anhydrous ammonia (3.0-5.0 eq).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 bar).
-
Reaction: Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously for several hours until reaction completion is confirmed by TLC or GC-MS analysis.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia and hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield 5-methyl-2-furfurylamine as a colorless liquid.
Self-Validation: The purity of the final product should be confirmed using GC-MS to verify the molecular weight and ¹H NMR to confirm the structural integrity and absence of starting material or intermediates.
Chemical Reactivity and Applications
5-Methyl-2-furfurylamine is a bifunctional molecule, with reactivity centered at the nucleophilic primary amine and the electron-rich furan ring. This dual reactivity makes it a valuable building block for more complex molecular architectures.
Caption: Role of 5-methyl-2-furfurylamine as a versatile chemical intermediate.
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Drug Development: Furan-based amines are key intermediates in the synthesis of pharmaceuticals.[1] The amine handle allows for the facile introduction of various side chains and functional groups through amide bond formation or reductive amination, enabling the exploration of structure-activity relationships (SAR). Derivatives have been investigated for anticancer and antibacterial activities.[2][11][12]
-
Materials Science: The related compound, furfurylamine, has been utilized in the synthesis of renewable, furan-based flame retardants for biodegradable polymers like polylactide. The nitrogen and furan content can contribute to char formation, a key mechanism in intumescent flame retardancy.
-
Food Chemistry: Interestingly, 5-methylfurfural (the precursor to 5-methyl-2-furfurylamine) has been shown to react with the amino acid phenylalanine, reducing the formation of heterocyclic amines (HCAs) like PhIP, which are potentially harmful compounds formed during the high-temperature cooking of protein-rich foods.[13] This highlights the reactivity of the furan scaffold with amino compounds.
Safety and Toxicology
Proper handling of 5-methyl-2-furfurylamine is essential. The available safety data indicates that it is an irritant and requires careful handling in a laboratory setting.
-
Hazard Classification: It is classified as irritating to the eyes, respiratory system, and skin.[3]
-
Handling Precautions:
-
Toxicology: Specific long-term toxicological data for 5-methyl-2-furfurylamine is limited. However, the toxicology of furan-containing compounds is an area of active study. The primary concern often relates to the metabolic activation of the furan ring into reactive intermediates.[17] Therefore, exposure should be minimized. For its precursor, 5-methylfurfural, the oral LD50 in rats is reported as 2,200 mg/kg, indicating moderate acute toxicity.[18]
Conclusion
5-Methyl-2-furfurylamine stands out as a valuable and versatile chemical building block. Its straightforward synthesis from biomass-derivable 5-methylfurfural, combined with the dual reactivity of its primary amine and furan core, provides a robust platform for innovation. For professionals in drug discovery, medicinal chemistry, and materials science, this compound offers significant potential for creating novel molecules with tailored biological activities and functional properties. Adherence to established safety protocols is paramount to ensure its responsible and effective use in research and development.
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